
1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde
Overview
Description
Phenoxyethanol is a colorless liquid with a pleasant odor. It is a glycol ether used as a perfume fixative, insect repellent, antiseptic, solvent, preservative, and also as an anesthetic in fish aquaculture . It is both naturally found and manufactured synthetically .
Synthesis Analysis
Phenoxyethanol is produced by the hydroxyethylation of phenol (Williamson synthesis), for example, in the presence of alkali-metal hydroxides or alkali-metal borohydrides . A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides was synthesized as a novel anti-TB agent .
Molecular Structure Analysis
The molecular formula for Phenoxyethanol is C8H10O2 . For a related compound, 2-Propenoic acid, 2-phenoxyethyl ester, the molecular formula is C11H12O3 .
Chemical Reactions Analysis
Phenoxyethanol has been used in vaccines and shown to inactivate bacteria, and several types of yeast . A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides showed excellent in vitro activity against DS Mtb .
Physical And Chemical Properties Analysis
Phenoxyethanol is a colorless, clear, oily liquid with a faint aromatic odor at room temperature and a low water solubility and evaporation rate .
Scientific Research Applications
- Clinical Applications : SMHs find use in drug delivery, soft actuators, and smart tissue engineering scaffolds .
- Mechanism : The hydrogel’s strong mechanical strength and gel formation at body temperature make it suitable for this minimally invasive procedure .
Shape Memory Hydrogels (SMHs) for Biomedical Engineering
Transcatheter Arterial Embolization (TAE)
Microfluidic Devices and Lab-on-a-Chip Systems
Mechanism of Action
Target of Action
Phenoxyethyl derivatives have been found to interact with various receptors such as acetylcholinesterase (ache), butyrylcholinesterase (bche), human histamine h3 receptor, and estrogen receptor . These receptors play crucial roles in various physiological processes, including neurotransmission and hormonal regulation.
Mode of Action
Phenoxyethanol, a related compound, has been reported to exhibit germicidal and germistatic properties . It is often used together with quaternary ammonium compounds . The compound may interact with its targets, leading to changes in their function and subsequent physiological effects.
Biochemical Pathways
Phenoxyethyl derivatives have been associated with various pharmacological activities, from antitussive to anticancer properties . They are also widely used in selective estrogen receptor modulator (SERM) drugs and can be used to prevent osteoporosis in postmenopausal women .
Pharmacokinetics
A study on the pharmacokinetics of phenoxyethanol, a related compound, showed that it was rapidly absorbed and extensively metabolized to form phenoxyacetic acid (paa) after dermal and inhaled administration . After multiple dosing, the exposures of phenoxyethanol and PAA were decreased, presumably due to the induction of metabolizing enzymes .
Result of Action
Phenoxyethyl derivatives have been associated with various pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. For instance, a study on a cross-linked polymer network based on the phenyl monomer, 2-phenoxyethyl acrylate, found that parameters such as the rate of reticulation and monomer composition had a remarkable effect on the variation of the glass transition temperature . This suggests that the physical and chemical properties of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde could be influenced by environmental conditions, potentially affecting its action and stability.
Safety and Hazards
properties
IUPAC Name |
1-(2-phenoxyethyl)indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-13-14-12-18(17-9-5-4-8-16(14)17)10-11-20-15-6-2-1-3-7-15/h1-9,12-13H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKONHADGXDSKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332224 | |
| Record name | 1-(2-phenoxyethyl)indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde | |
CAS RN |
299936-51-9 | |
| Record name | 1-(2-phenoxyethyl)indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2470836.png)
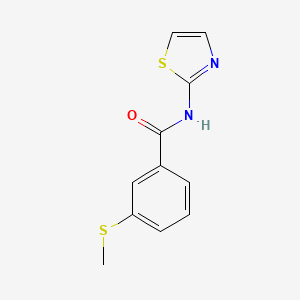
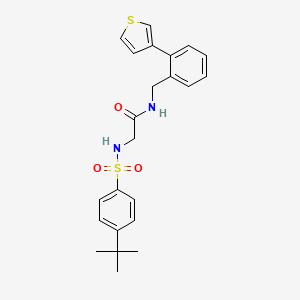
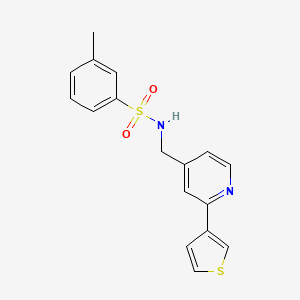
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2470842.png)
![3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea](/img/structure/B2470845.png)
![N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2470846.png)
![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2470848.png)
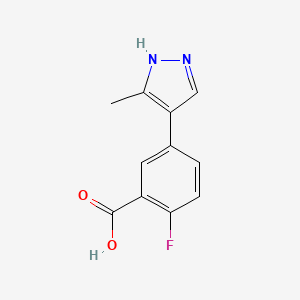
![2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470852.png)
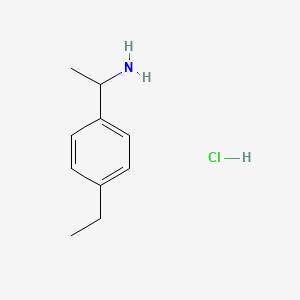
![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2470854.png)

